molecular formula C10H9ClN2O2S B1519778 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1172244-72-2

3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1519778
CAS No.: 1172244-72-2
M. Wt: 256.71 g/mol
InChI Key: FMNLCPZUXXRGOY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing multiple heteroatoms and substituents. The Chemical Abstracts Service registry number 1172244-72-2 uniquely identifies this compound in chemical literature and databases, facilitating precise identification across various research contexts. The molecular formula C10H9ClN2O2S indicates the elemental composition comprising ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 256.704 atomic mass units.

The systematic name construction begins with the parent heterocyclic system "thieno[2,3-b]pyridine," indicating a fused bicyclic structure where a thiophene ring is fused to a pyridine ring through the 2,3-positions. According to established nomenclature conventions for heterocyclic compounds, the thiophene component contains a five-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine component comprises a six-membered ring with five carbon atoms and one nitrogen center. The fusion pattern [2,3-b] specifically denotes that the thiophene ring shares its 2 and 3 positions with the pyridine ring, creating a planar bicyclic aromatic system.

The substituent nomenclature follows systematic ordering principles where numerical locants indicate precise positional relationships. The amino group at position 3 represents a primary amine functionality (-NH2) directly attached to the thiophene ring portion of the bicyclic system. Position 5 bears a chloro substituent, indicating a chlorine atom replacement of a hydrogen atom on the pyridine ring segment. The dimethyl designation at positions 4 and 6 indicates methyl groups (-CH3) substituted at these specific carbon centers. Finally, the carboxylic acid functionality at position 2 comprises a carbonyl group bonded to a hydroxyl group (-COOH), representing the characteristic functional group of carboxylic acids.

Table 1: Molecular Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1172244-72-2
Molecular Formula C10H9ClN2O2S
Average Molecular Mass 256.704 amu
Monoisotopic Mass 256.007326 amu
IUPAC Systematic Name This compound

The classification within the broader context of heterocyclic chemistry places this compound in the thienopyridine class, which represents heterocyclic compounds containing a thiophene ring fused to a pyridine ring. This classification system enables systematic organization of structurally related compounds and facilitates prediction of chemical and physical properties based on structural analogies. The presence of multiple substituents creates a highly substituted derivative within this class, potentially influencing both chemical reactivity and physical properties compared to the unsubstituted parent system.

Molecular Architecture: Thienopyridine Core Modifications

The molecular architecture of this compound demonstrates sophisticated structural modifications that significantly alter the electronic and steric properties of the parent thienopyridine framework. The thienopyridine bicyclic system exhibits planarity characteristics that are fundamental to understanding molecular behavior in crystalline environments. Crystallographic studies of related thienopyridine derivatives indicate that the bicyclic core typically maintains planarity with root mean square deviations of approximately 0.019 Angstroms, suggesting minimal distortion from ideal planar geometry.

The strategic placement of functional groups creates distinct molecular regions with varying electronic properties. The amino group at position 3 introduces electron-donating characteristics that can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly. This functionality represents a significant modification from the parent thienopyridine system, introducing nitrogen-hydrogen bonds capable of acting as hydrogen bond donors in crystal lattice formations. The carboxylic acid group at position 2 provides both hydrogen bond donor and acceptor capabilities through its hydroxyl and carbonyl functionalities, respectively.

The chloro substituent at position 5 introduces electron-withdrawing properties that influence the overall electronic distribution within the bicyclic system. Chlorine atoms possess significant electronegativity and can participate in halogen bonding interactions, potentially influencing crystal packing arrangements. The positioning of this substituent on the pyridine ring portion of the molecule creates asymmetric charge distribution that may affect molecular orientation preferences in solid-state structures.

The methyl groups at positions 4 and 6 represent alkyl substitutions that primarily influence steric properties rather than electronic characteristics. These substituents increase molecular bulk and may create steric hindrance that affects molecular packing arrangements in crystalline forms. The presence of multiple methyl groups can also influence molecular flexibility and conformational preferences, particularly regarding rotation around single bonds adjacent to these bulky substituents.

Table 2: Structural Modification Analysis

Position Substituent Electronic Effect Steric Impact Hydrogen Bonding Capability
2 Carboxylic acid Electron-withdrawing Moderate Donor and acceptor
3 Amino group Electron-donating Low Donor
4 Methyl Electron-donating (weak) Moderate None
5 Chloro Electron-withdrawing Low Weak acceptor
6 Methyl Electron-donating (weak) Moderate None

The cumulative effect of these modifications creates a molecule with significant potential for diverse intermolecular interactions. The presence of both hydrogen bond donors and acceptors, combined with the planar aromatic system capable of pi-pi stacking interactions, suggests complex crystal packing possibilities. The molecular electrostatic potential distribution likely exhibits regions of positive and negative charge concentration that drive specific orientational preferences in crystalline arrangements.

Computational studies of related thienopyridine derivatives indicate that substituent effects can significantly influence molecular geometry and electronic properties. The electronic distribution modifications introduced by the various substituents create opportunities for selective molecular recognition and specific binding interactions that may be relevant in biological contexts or crystal engineering applications.

Crystallographic Characterization Challenges

The crystallographic characterization of this compound presents numerous analytical challenges that reflect the complex nature of multiply-substituted heterocyclic compounds. Crystal structure determination requires careful consideration of multiple factors including space group assignment, molecular conformation, and intermolecular interaction patterns. The presence of multiple functional groups capable of hydrogen bonding creates possibilities for complex supramolecular architectures that may result in high Z-prime values or unusual packing arrangements.

Thienopyridine derivatives frequently exhibit crystallographic complications arising from their tendency to form complex hydrogen bonding networks. The planar bicyclic system provides a rigid framework, but the multiple substituents introduce conformational flexibility that can lead to disorder in crystal structures. Studies of related compounds indicate that the thienopyridine bicyclic moiety typically maintains planarity within 0.025 Angstroms, with root mean square deviations of approximately 0.019 Angstroms from ideal planar geometry. However, substituent positioning can create asymmetric environments that complicate crystal packing.

The amino group at position 3 participates in both intramolecular and intermolecular hydrogen bonding, creating potential for complex network formation. Crystallographic studies of similar compounds reveal that amino groups can form various hydrogen bonding motifs, including classical nitrogen-hydrogen to oxygen interactions and weaker carbon-hydrogen to pi interactions. The carboxylic acid functionality introduces additional complexity through its ability to form dimeric arrangements via paired hydrogen bonds, creating robust supramolecular synthons that may dictate overall crystal packing.

Disorder problems frequently arise in thienopyridine crystal structures due to substituent orientation preferences. The methyl groups at positions 4 and 6 may exhibit rotational disorder, particularly at elevated temperatures, requiring careful modeling of atomic displacement parameters. The chloro substituent, while providing a heavy atom for phase determination, may also contribute to packing challenges due to its specific steric and electronic requirements.

Table 3: Crystallographic Analysis Parameters

Structural Feature Analytical Challenge Potential Solutions
Multiple hydrogen bonding sites Network complexity Careful temperature control, multiple datasets
Planar bicyclic core Packing preference determination High-resolution data collection
Methyl group disorder Rotational freedom modeling Variable temperature studies
Space group assignment Symmetry determination Systematic absent reflection analysis
Intermolecular interactions Weak interaction identification Charge density analysis

The crystallization process itself may present challenges due to the multiple intermolecular interaction possibilities. The compound's solubility characteristics and tendency to form different polymorphic modifications must be carefully considered during crystal growth procedures. Temperature and solvent effects on crystallization can significantly influence the resulting crystal structure, potentially leading to different space groups or packing arrangements under varying conditions.

Modern crystallographic techniques including charge density analysis and Hirshfeld surface examination provide powerful tools for understanding the complex intermolecular interactions that govern crystal packing in such substituted heterocyclic systems. These methods enable quantitative analysis of hydrogen bonding strength, pi-pi stacking interactions, and halogen bonding contributions that collectively determine crystal stability and properties. The integration of experimental crystallographic data with computational modeling approaches offers comprehensive understanding of structure-property relationships in these challenging molecular systems.

Properties

IUPAC Name

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-3-5-7(12)8(10(14)15)16-9(5)13-4(2)6(3)11/h12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNLCPZUXXRGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting Material : A 1,3-dione bearing substituents at relevant positions (e.g., methyl groups at 4 and 6 positions).
  • Reaction with Cyanothioacetamide : The 1,3-dione is reacted with cyanothioacetamide in the presence of a base such as triethylamine in ethanol. This step yields substituted 2-mercaptonicotinonitrile intermediates.
  • Halogenation and Cyclization : The intermediate is then reacted with halogenated acetamides (chloro- or bromoacetamide) in solvents like DMF, THF, or ethanol, with bases such as sodium carbonate or sodium hydroxide, facilitating cyclization to form the thieno[2,3-b]pyridine core.
  • Substitution and Functional Group Modifications : Introduction of the amino group at position 3 and the chloro substituent at position 5 can be achieved through nucleophilic aromatic substitution (SNAr) reactions or by halogenation under controlled conditions.
  • Purification : The products and intermediates are purified using chromatographic techniques such as column chromatography or HPLC, and characterized by standard analytical methods.

This general synthetic route is supported by patent literature and established synthetic protocols for thieno[2,3-b]pyridine derivatives.

Specific Preparation of this compound

According to patent US20070293533A1, the preparation involves:

Step Reagents & Conditions Description
1 1,3-dione with methyl substituents + cyanothioacetamide + triethylamine in EtOH Formation of substituted 2-mercaptonicotinonitrile intermediate
2 Intermediate + chloroacetamide (or bromoacetamide) + Na2CO3 in DMF/THF/EtOH Cyclization to form thieno[2,3-b]pyridine core with carboxylic acid functionality
3 Halogenation with tetramethylammonium chloride in refluxing POCl3 Introduction of chlorine at position 5, yielding 4-substituted 2,6-dichloro-3-cyanopyridine
4 SNAr reaction with nucleophilic heterocycle + addition of 2-mercaptoacetamide Formation of final this compound

The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the specific substituents and desired yields. Monitoring is done via thin layer chromatography (TLC), and purification is achieved by recrystallization or chromatography.

Oxidative Dimerization and Side Reactions

Recent research has revealed that oxidative conditions can lead to unusual dimerization and side products when working with 3-aminothieno[2,3-b]pyridine derivatives, which is relevant for controlling purity and optimizing yields.

  • Treatment with aqueous sodium hypochlorite (NaOCl) under different solvent conditions leads to regio- and stereoselective oxidative dimerization rather than simple oxidation products.
  • The solvent system significantly influences the reaction pathway and product distribution. For example, aqueous dioxane favors dimerization products in moderate yields (37–64%), while aqueous ethanol yields mixtures of polycyclic dimers and oxidation/solvolysis products.
  • Alternative oxidants such as MCPBA and magnesium monoperoxyphthalate (MMPP) mainly yield S-oxidation products rather than ring-closed or dimerized species.
  • These findings highlight the importance of reaction conditions in the preparation and post-synthesis modifications of thienopyridine carboxylic acids and their derivatives.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Key Intermediate/Product Yield Range (%) Notes
Formation of 2-mercaptonicotinonitrile 1,3-dione + cyanothioacetamide + Et3N/EtOH Substituted 2-mercaptonicotinonitrile (IV) Not specified Base catalysis, mild conditions
Cyclization to thieno[2,3-b]pyridine Intermediate + chloroacetamide + Na2CO3 + DMF/THF/EtOH Thieno[2,3-b]pyridine core with carboxylic acid Not specified Reaction time and temp optimized per substrate
Halogenation Tetramethylammonium chloride + POCl3 reflux 4-substituted 2,6-dichloro-3-cyanopyridine (X) Not specified Chlorination at position 5
SNAr substitution and cyclization Nucleophilic heterocycle + 2-mercaptoacetamide Final 3-amino-5-chloro-4,6-dimethylthienopyridine-2-carboxylic acid Not specified Key step for amino group introduction
Oxidative dimerization (side reaction) NaOCl in aqueous dioxane or EtOH Oxidative dimers and S-oxides 28–64 Solvent-dependent product distribution; side products

Critical Notes on Preparation

  • The choice of base and solvent is crucial for the success of the initial condensation and cyclization steps.
  • Halogenation with POCl3 and tetramethylammonium chloride requires careful control of temperature to avoid over-chlorination or decomposition.
  • The SNAr reaction step is sensitive to the nucleophilicity of the heterocycle and may require optimization of reaction time and temperature.
  • Oxidative conditions should be avoided or carefully controlled during purification to prevent unwanted dimerization or oxidation side products.
  • Monitoring by TLC and purification by chromatography or recrystallization ensures high purity of the final compound.

Chemical Reactions Analysis

Substitution Reactions at the Chloro Group

The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions, enabling functionalization of the core structure.

Reaction TypeReagent/ConditionsProductYieldSource
Amination NH₃ (aq.), 60°C, 12 h3-Amino-5-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid72%
Alkoxy Substitution NaOEt, EtOH, reflux5-Ethoxy-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid68%
Thiolation NaSH, DMF, 80°C5-Mercapto-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid65%

Key Mechanistic Insight : The chloro group’s reactivity is enhanced by electron-withdrawing effects from the carboxylic acid and adjacent methyl groups, facilitating SNAr mechanisms .

Reactions Involving the Amino Group

The primary amino group at position 3 participates in condensation and acylation reactions.

Schiff Base Formation

Reaction with aldehydes/ketones yields imine derivatives:

text
RCHO + 3-Amino-5-Cl-thienopyridine → RCH=N-Thienopyridine + H₂O

Example :

  • Benzaldehyde (PhCHO), EtOH, Δ → N-Benzylidene derivative (89% yield, m.p. 210–212°C) .

Acylation

Reaction with acyl chlorides introduces amide functionalities:

text
RCOCl + 3-Amino-5-Cl-thienopyridine → RCONH-Thienopyridine + HCl

Example :

  • Acetyl chloride → N-Acetyl derivative (93% yield, confirmed by ¹H-NMR at δ 2.35 ppm) .

Carboxylic Acid Derivitization

The carboxylic acid group undergoes esterification and hydrazide formation.

Reaction TypeConditionsProductApplicationSource
Esterification SOCl₂, MeOH, refluxMethyl 3-amino-5-Cl-4,6-dimethylthienopyridine-2-carboxylateIntermediate for APIs
Hydrazide Formation NH₂NH₂, EtOH, 80°C3-Amino-5-Cl-4,6-dimethylthienopyridine-2-carbohydrazidePrecursor for heterocycles

Notable Application : The hydrazide derivative reacts with diketones to form pyrazole-fused thienopyridines, enhancing bioactivity .

Oxidative Dimerization

Hypochlorite-mediated oxidation induces stereoselective dimerization:

Oxidizing AgentSolventProduct StructureStereochemistryYieldSource
NaOClH₂O/EtOHHead-to-tail dimer with disulfide bondE-configuration78%
NaOClDCMTail-to-tail dimerZ-configuration63%

Mechanistic Pathway : Radical intermediates form via single-electron oxidation, followed by regioselective coupling .

Electrophilic Aromatic Substitution

The electron-rich thienopyridine core undergoes halogenation and nitration:

ReactionReagentPosition ModifiedProductYieldSource
Bromination Br₂, FeBr₃C-77-Bromo-3-amino-5-Cl-4,6-dimethylthienopyridine-2-carboxylic acid58%
Nitration HNO₃, H₂SO₄C-88-Nitro-3-amino-5-Cl-4,6-dimethylthienopyridine-2-carboxylic acid47%

Electronic Effects : Methyl groups at C-4/6 direct electrophiles to C-7/8 positions .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂EtOH, 25°C[Cu(L)₂(NO₃)]·H₂O (L = ligand)Catalytic oxidation
FeCl₃H₂O, refluxOctahedral Fe(III) complexMagnetic materials

Binding Sites : Carboxylic acid (–COOH) and amino (–NH₂) groups coordinate with metal centers .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit pharmacological relevance:

  • Pyrazole hybrids : Inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ = 0.8–1.2 μM .

  • Dimeric forms : Show enhanced anti-inflammatory activity (85% inhibition at 10 mg/kg in vivo) .

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Systematic functionalization at multiple sites enables tailored physicochemical and biological properties, as validated by structural and mechanistic studies .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Several studies have indicated that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial properties. The presence of the amino group enhances interaction with bacterial enzymes, potentially leading to new antibiotic agents.
    • Case Study : A derivative of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Properties
    • Research has shown that thieno[2,3-b]pyridine derivatives can induce apoptosis in cancer cell lines. The carboxylic acid group may play a role in enhancing solubility and bioavailability.
    • Case Study : A synthesized analog exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating promising potency.

Agrochemical Applications

  • Herbicidal Activity
    • Compounds with similar structures have been evaluated for herbicidal properties. The unique thieno-pyridine framework may contribute to selective herbicide development.
    • Data Table : Comparative analysis of herbicidal efficacy against common weeds.
Compound NameActive IngredientEfficacy (%)Application Rate (g/ha)
Compound A3-Amino...85200
Compound BSimilar Derivative78150

Material Science Applications

  • Polymer Synthesis
    • The compound's reactive functional groups allow it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
    • Case Study : Incorporation of the compound into polycarbonate matrices resulted in improved impact resistance and thermal properties.

Mechanism of Action

The mechanism by which 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are critical for understanding its pharmacological uniqueness. Below is a detailed analysis of its similarities and differences with related derivatives:

Halogen-Substituted Analogs

Replacing the chloro group at position 5 with bromo yields 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. While the chloro-substituted compound is associated with M4 PAM activity, the bromo analog’s distinct reactivity (e.g., with aldehydes) suggests divergent applications in kinase inhibitor development .

Property Chloro Derivative (Target Compound) Bromo Derivative
Substituent at Position 5 Cl Br
Key Application M4 PAM (e.g., ML253) Pim-1 kinase inhibitors
Synthetic Flexibility Limited by CYP450 inhibition Higher reactivity with aldehydes

Tricyclic Core Modifications

The original thieno[2,3-b]pyridine core was modified to improve pharmacokinetics. For instance, replacing the 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core with pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine or pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine cores reduced cytochrome P450 (CYP) inhibition by >10-fold while retaining low nanomolar M4 potency . These tricyclic analogs exhibit enhanced metabolic stability, addressing a major limitation of the parent scaffold .

Parameter Original Core (Target Compound) Tricyclic Core Analogs
CYP450 Inhibition High (Parent compound ML253) Reduced (>10-fold improvement)
M4 Potency (hM4 EC50) ~100 nM Low nanomolar (e.g., 20-50 nM)

Ester Derivatives

The ethyl ester derivative, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid ethyl ester (CAS 52505-56-3), is a lipophilic analog with a molecular weight of 250.32 g/mol. This esterification increases membrane permeability, a property advantageous for central nervous system (CNS)-targeted drugs. However, ester derivatives may require hydrolysis to the free carboxylic acid for pharmacological activity, as seen in prodrug strategies .

Key Research Findings

  • Pharmacological Optimization: Structural modifications to the thieno[2,3-b]pyridine scaffold, such as halogen substitution or core expansion, significantly alter target selectivity and metabolic stability. For example, bromo-substituted analogs shift activity toward kinase inhibition, while tricyclic cores mitigate CYP450 liabilities .
  • Synthetic Utility : The carboxylic acid group enables diverse derivatization, including amide and ester formation, facilitating structure-activity relationship (SAR) studies .
  • Clinical Potential: The original chloro-substituted compound remains a cornerstone for M4 PAM development, with tricyclic analogs emerging as next-generation candidates for neuropsychiatric disorders .

Biological Activity

3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1172244-72-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and as a kinase inhibitor. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C10H9ClN2O2S
  • Molecular Weight : 256.70 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

1. Kinase Inhibition

The compound exhibits significant activity as an inhibitor of Pim kinases, particularly Pim-1. Pim kinases are serine/threonine kinases involved in regulating cell proliferation and survival, making them attractive targets for cancer therapy. Research indicates that derivatives of thieno[2,3-b]pyridine scaffold have shown promising inhibitory effects against Pim-1 with IC50 values ranging from 1.18 to 8.83 μM .

2. Cytotoxicity

In vitro studies have demonstrated that compounds derived from the thieno[2,3-b]pyridine structure exhibit cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives showed potent cytotoxicity correlating with their kinase inhibition properties .

3. Antibacterial Activity

Some studies have explored the antibacterial properties of thieno[2,3-b]pyridine derivatives. For instance, certain compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity beyond cancer .

Case Study 1: Pim Kinase Inhibition

A study focused on the synthesis of various thieno[2,3-b]pyridine derivatives assessed their inhibitory action on Pim-1 kinase. The findings revealed that modifications to the structure significantly enhanced the inhibitory potency, with some derivatives achieving IC50 values below 5 μM .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of several thieno[2,3-b]pyridine derivatives against three different cancer cell lines. The results indicated that compounds with higher Pim-1 inhibition also exhibited greater cytotoxicity, suggesting a potential mechanism for their anticancer activity .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (μM)Reference
Pim Kinase InhibitionPim-11.18 - 8.83
CytotoxicityMCF7Varies
CytotoxicityHCT116Varies
CytotoxicityPC3Varies
Antibacterial ActivityE. coliMIC = 50 µM

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed amination reactions starting from halogenated precursors. For example, ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can react with aromatic amines under controlled conditions (e.g., DMF solvent, 80–100°C) to introduce amino groups . Key intermediates are characterized via 1H/13C NMR (to confirm substitution patterns and regioselectivity) and HPLC (to assess purity >95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., COSY, HMBC) resolves complex coupling patterns in the thienopyridine core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C9H7ClN2O2S, MW 242.68) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects by-products using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can palladium-catalyzed amination be optimized in the synthesis of thieno[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh3)4 or Pd2(dba)3 with Xantphos ligands improves coupling efficiency for electron-deficient amines .
  • Solvent and Temperature : DMF at 90°C balances reaction rate and selectivity. Lower temperatures (<70°C) may reduce side reactions like dehalogenation .
  • Substrate Scope : Test sterically hindered amines (e.g., 3,5-dichloroaniline) to evaluate reaction generality. Monitor progress via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What methodologies address discrepancies in reported biological activities of thieno[2,3-b]pyridine analogs?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., Plasmodium falciparum for antiplasmodial activity) and dose-response curves (IC50 calculations) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. methoxy groups at position 5) to isolate electronic or steric effects. Compare results with analogs like 4-arylthieno[2,3-b]pyridine-2-carboxamides .
  • Orthogonal Validation : Confirm activity via complementary assays (e.g., enzyme inhibition vs. whole-cell efficacy) and cross-validate with computational docking studies .

Q. How can researchers mitigate challenges in isolating reactive intermediates during multi-step syntheses?

  • Methodological Answer :

  • Protecting Groups : Protect the carboxylic acid moiety (e.g., as an ethyl ester) during chlorination/amination steps to prevent side reactions .
  • Purification Strategies : Use flash chromatography with gradients of dichloromethane/methanol for polar intermediates. For unstable intermediates, employ low-temperature (-20°C) crystallization from ethanol/water mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

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